molecular formula C7H5N3O3 B3003267 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 1632286-28-2

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one

Cat. No. B3003267
M. Wt: 179.135
InChI Key: ZMMALYZUVYGNIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to 7-Nitropyrrolo[1,2-a]pyrazin-1(2H)-one has been explored through novel methodologies. In one study, an efficient synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones was achieved using a modified four-component Ugi reaction. This reaction involved the use of heterocyclic bifunctional keto acids, isonitriles, and amines, demonstrating the versatility of this approach for producing combinatorial libraries of related heterocyclic structures .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. In the case of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones, the structures were elucidated by IR, heteronuclear NMR spectroscopy, HRMS, and single-crystal XRD. These methods provided detailed information on the molecular framework and substitution patterns of the synthesized compounds, which are crucial for understanding their chemical behavior and potential applications .

Chemical Reactions Analysis

The study of chemical reactions focused on the nitration and subsequent reactions of the synthesized compounds. For instance, nitration with HNO3/H2SO4 was used to prepare 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones with various substituents at the R position. Additionally, electrophilic halogenation and cycloaddition reactions were considered for the azido and nitro derivatives, expanding the range of possible chemical transformations for these heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics and the nature of their synthesis. The presence of nitro groups and the heterocyclic core suggest that these compounds may exhibit unique electronic properties, which could be relevant for applications in materials science or pharmaceuticals. The robust analytical techniques used to confirm their structures also imply that these compounds have well-defined physical properties, although specific details such as melting points, solubilities, and stability were not provided in the abstracts .

Case Studies and Applications

While the provided data does not include specific case studies, the synthesis and structural analysis of these compounds lay the groundwork for potential applications. The ability to generate combinatorial libraries suggests that these compounds could be screened for biological activity or used in the development of new materials with desirable properties. The detailed structural analysis also provides a foundation for further studies to explore the reactivity and interactions of these compounds with biological targets or other chemical agents .

Future Directions

The future directions for research on 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one are promising. Given its potential applications in various fields, further studies are needed to fully understand its properties and potential uses .

properties

IUPAC Name

7-nitro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h1-4H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMALYZUVYGNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one

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